molecular formula C12H22O11 B7934784 4-O-hexopyranosylhex-2-ulofuranose

4-O-hexopyranosylhex-2-ulofuranose

Cat. No.: B7934784
M. Wt: 342.30 g/mol
InChI Key: JCQLYHFGKNRPGE-UHFFFAOYSA-N
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Description

4-O-Hexopyranosylhex-2-ulofuranose is a complex carbohydrate compound with the molecular formula C12H22O11 It is a disaccharide derivative, consisting of a hexopyranose and a hexulofuranose unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-hexopyranosylhex-2-ulofuranose typically involves the glycosylation of a hexopyranose donor with a hexulofuranose acceptor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a glycosyltransferase enzyme. The reaction conditions generally include:

    Temperature: 0°C to room temperature

    Solvent: Dichloromethane or acetonitrile

    Catalyst: Boron trifluoride etherate or glycosyltransferase enzyme

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. The process includes:

    Substrate Preparation: Purification of hexopyranose and hexulofuranose substrates.

    Enzymatic Reaction: Use of glycosyltransferase enzymes to catalyze the glycosylation reaction.

    Purification: Chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-O-Hexopyranosylhex-2-ulofuranose undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldonic acids using oxidizing agents like nitric acid.

    Reduction: Reduction to alditols using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions at the hydroxyl groups using reagents like acetic anhydride.

Common Reagents and Conditions

    Oxidation: Nitric acid, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Acetic anhydride, pyridine, room temperature.

Major Products Formed

    Oxidation: Aldonic acids

    Reduction: Alditols

    Substitution: Acetylated derivatives

Scientific Research Applications

4-O-Hexopyranosylhex-2-ulofuranose has several scientific research applications:

    Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

    Biology: Investigated for its role in cellular recognition and signaling processes.

    Industry: Utilized in the synthesis of complex carbohydrates and glycosides for various industrial applications.

Mechanism of Action

The mechanism of action of 4-O-hexopyranosylhex-2-ulofuranose involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes catalyze the hydrolysis and formation of glycosidic bonds, respectively. The compound’s effects are mediated through the modulation of these enzymatic activities, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Lactulose: A disaccharide composed of galactose and fructose.

    Sucrose: A disaccharide composed of glucose and fructose.

    Maltose: A disaccharide composed of two glucose units.

Uniqueness

4-O-Hexopyranosylhex-2-ulofuranose is unique due to its specific glycosidic linkage between a hexopyranose and a hexulofuranose unit. This structural feature distinguishes it from other disaccharides like lactulose, sucrose, and maltose, which have different glycosidic linkages and monosaccharide compositions.

Properties

IUPAC Name

2-[4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQLYHFGKNRPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859878
Record name 4-O-Hexopyranosylhex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4618-18-2
Record name D-Fructose, 4-O-.beta.-D-galactopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lactulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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